2-(2-Bromophenyl)-2-oxoacetic acid
Overview
Description
2-(2-Bromophenyl)-2-oxoacetic acid: is an organic compound with the molecular formula C8H5BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the ortho position of the phenyl ring, and an oxo group is attached to the alpha carbon of the acetic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
It’s known that similar compounds can catalyze the formation of amide bonds from amines and carboxylic acids . This process promotes greener amidations of carboxylic acids and amines in catalytic amounts, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in pathways involving the formation of carbon-carbon bonds .
Result of Action
It’s known that similar compounds can catalyze the formation of amide bonds , suggesting that the compound may facilitate the formation of new chemical bonds in certain reactions.
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by oxidation. The reaction typically proceeds as follows:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.
Oxidation: The 2-bromophenylacetic acid is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of 2-(2-substituted phenyl)-2-oxoacetic acids.
Reduction: Formation of 2-(2-Bromophenyl)-2-hydroxyacetic acid.
Oxidation: Formation of 2-(2-Bromophenyl)-2-carboxylic acid.
Scientific Research Applications
Chemistry: 2-(2-Bromophenyl)-2-oxoacetic acid is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromophenylacetic acid: Similar structure but lacks the oxo group.
2-(4-Bromophenyl)-2-oxoacetic acid: Bromine atom is at the para position instead of ortho.
2-(2-Chlorophenyl)-2-oxoacetic acid: Chlorine atom instead of bromine.
Uniqueness: 2-(2-Bromophenyl)-2-oxoacetic acid is unique due to the presence of both the bromine atom and the oxo group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGITRTXBFIXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401130 | |
Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26767-16-8 | |
Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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